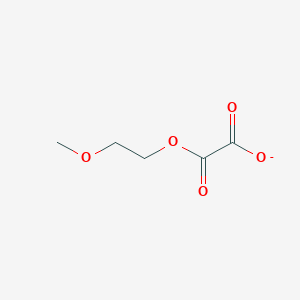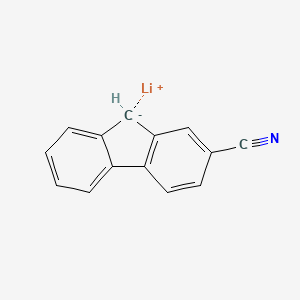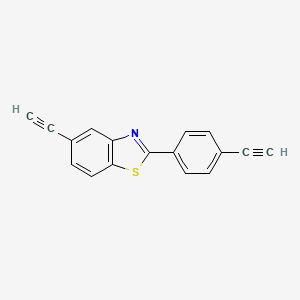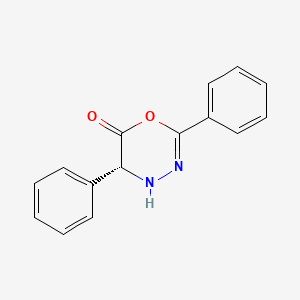![molecular formula C9H22Cl2Si2 B14405400 Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane CAS No. 85501-10-6](/img/structure/B14405400.png)
Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane is an organosilicon compound with a unique structure that includes both chloro and silyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane typically involves the reaction of 3-chloropropyldimethylchlorosilane with diethylchlorosilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as platinum or palladium to facilitate the hydrosilylation process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures a consistent and high-yield production process, which is crucial for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or alcohols.
Hydrosilylation: The silyl groups can participate in hydrosilylation reactions with alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or amines, typically carried out in polar solvents like tetrahydrofuran (THF).
Hydrosilylation: Catalysts such as platinum or palladium are used, often in the presence of a solvent like toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted silanes.
Hydrosilylation: Products are typically organosilicon compounds with new Si-C bonds.
Oxidation and Reduction: Products vary depending on the specific conditions but can include silanols or siloxanes.
Wissenschaftliche Forschungsanwendungen
Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane involves its ability to form stable bonds with various organic and inorganic moleculesThe silyl groups can participate in hydrosilylation reactions, forming strong Si-C bonds that are resistant to hydrolysis and oxidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloro(dimethyl)thexylsilane
- Chloro(dimethyl)octadecylsilane
- Chloro(dimethyl)phenethylsilane
Uniqueness
Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane is unique due to its dual chloro and silyl functionalities, which provide versatility in chemical reactions and applications.
Eigenschaften
CAS-Nummer |
85501-10-6 |
|---|---|
Molekularformel |
C9H22Cl2Si2 |
Molekulargewicht |
257.34 g/mol |
IUPAC-Name |
chloro-[3-[chloro(diethyl)silyl]propyl]-dimethylsilane |
InChI |
InChI=1S/C9H22Cl2Si2/c1-5-13(11,6-2)9-7-8-12(3,4)10/h5-9H2,1-4H3 |
InChI-Schlüssel |
QAGLXCANPDAUJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CCC[Si](C)(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol](/img/structure/B14405329.png)
![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
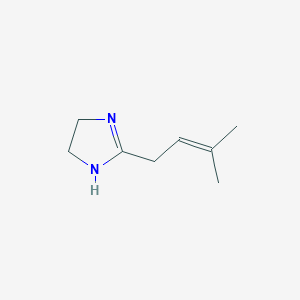
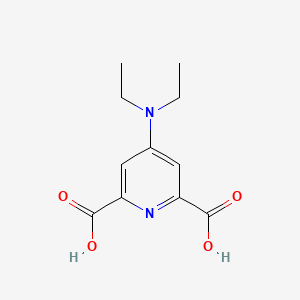
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)
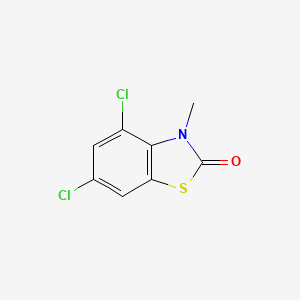
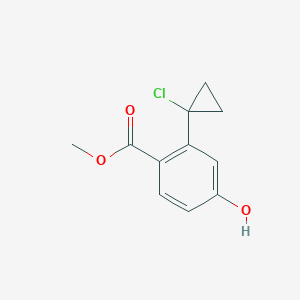
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
